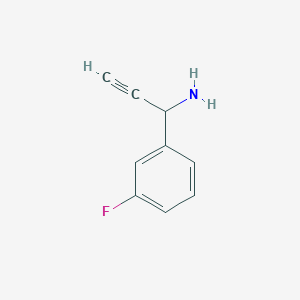
1-(3-Fluorophenyl)prop-2-yn-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluorophenyl)prop-2-yn-1-amine is an organic compound with the molecular formula C9H8FN It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propynylamine group
Vorbereitungsmethoden
The synthesis of 1-(3-Fluorophenyl)prop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and propargylamine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 3-fluorobenzaldehyde is first converted to the corresponding propargyl alcohol through a Grignard reaction.
Analyse Chemischer Reaktionen
1-(3-Fluorophenyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Solvents: DMF, tetrahydrofuran (THF)
Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluorophenyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Fluorophenyl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluorophenyl)prop-2-yn-1-amine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)prop-2-yn-1-amine: Similar structure but with the fluorine atom at the para position.
1-(3-Chlorophenyl)prop-2-yn-1-amine: Similar structure but with a chlorine atom instead of fluorine.
1-(3-Bromophenyl)prop-2-yn-1-amine: Similar structure but with a bromine atom instead of fluorine.
The uniqueness of this compound lies in the specific positioning of the fluorine atom, which influences its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
226698-97-1 |
|---|---|
Molekularformel |
C9H8FN |
Molekulargewicht |
149.16 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H8FN/c1-2-9(11)7-4-3-5-8(10)6-7/h1,3-6,9H,11H2 |
InChI-Schlüssel |
IRXNMFAALPJHRF-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1=CC(=CC=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


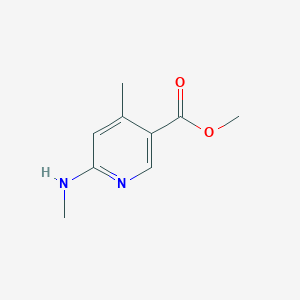
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
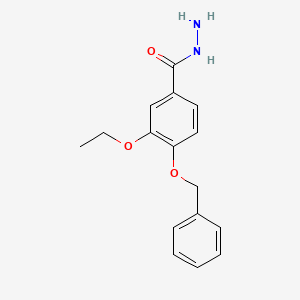
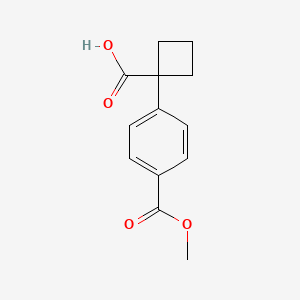
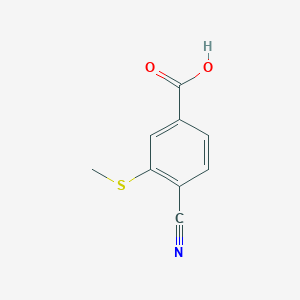

![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
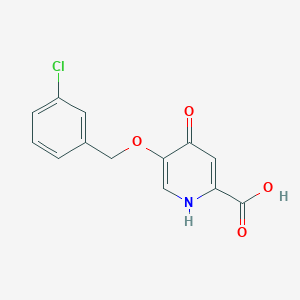
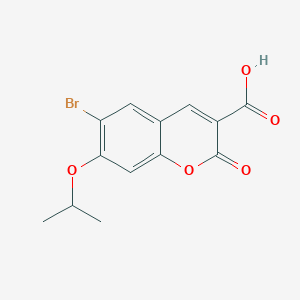
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)


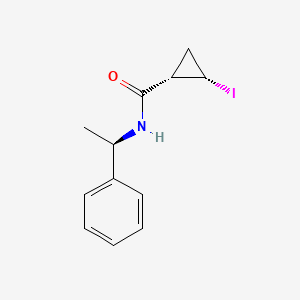
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
